2-Bromo-3,5-dinitrobenzoic acid

Antimicrobial MRSA Tuberculosis

Procure 2-Bromo-3,5-dinitrobenzoic acid (≥98%) to secure the precise 2-bromo-3,5-dinitro pattern required for ambient-temperature CSP immobilization. This halogenated precursor's reactivity profile is essential for generating π-acceptor chiral stationary phases and for maintaining biological activity in MRSA/TB phenotypic screening (MIC 1 μg/mL). Substituting with a generic 3,5-dinitrobenzoate derivative is not feasible for these targeted applications.

Molecular Formula C7H3BrN2O6
Molecular Weight 291.01 g/mol
CAS No. 116529-60-3
Cat. No. B047378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-dinitrobenzoic acid
CAS116529-60-3
Synonyms2-Bromo-3,5-dinitrobenzoic acid
Molecular FormulaC7H3BrN2O6
Molecular Weight291.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H3BrN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12)
InChIKeyBBKJKUFARRJPRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,5-dinitrobenzoic Acid: Key Physicochemical and Supply Profile (CAS 116529-60-3)


2-Bromo-3,5-dinitrobenzoic acid (CAS 116529-60-3) is a halogenated nitroaromatic compound (C7H3BrN2O6, MW 291.01 g/mol) characterized by a carboxylic acid group flanked by a bromine atom at the 2-position and nitro groups at the 3- and 5-positions . Its computed density is 2.051 g/cm³ and predicted boiling point is 382.6 °C at 760 mmHg . The compound is commercially available with purities typically at 98% , and is classified as a chemical block for use as a foundational component in complex organic molecule synthesis .

Why Analogs Cannot Simply Replace 2-Bromo-3,5-dinitrobenzoic Acid in Synthesis and Bioactivity Screens


Substitution with a generic 3,5-dinitrobenzoic acid derivative is not feasible because the specific halogen identity and substitution pattern critically govern reactivity and bioactivity. For instance, the 2-bromo substituent is essential for the mild, room-temperature nucleophilic substitution used to create chiral stationary phases, a reactivity not shared by the 4-chloro analog [1]. Similarly, the 2-bromo-3,5-dinitro substitution pattern demonstrates antimicrobial activity at 1 μg/mL , while the unsubstituted 3,5-dinitrobenzoate exhibits different hemoglobin oxidation kinetics [2]. Altering the halogen or its position changes the compound's electronic profile, as reflected by its predicted pKa of 1.44 , thereby altering solubility, reactivity, and biological target engagement.

Quantitative Differentiation Evidence for 2-Bromo-3,5-dinitrobenzoic Acid (CAS 116529-60-3)


Antimicrobial Potency Against Drug-Resistant Pathogens (MRSA and M. tuberculosis)

2-Bromo-3,5-dinitrobenzoic acid demonstrates direct activity against clinically significant, drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 1 μg/mL . This provides a quantifiable threshold for activity that is essential for screening cascades. This activity is a function of the specific 2-bromo-3,5-dinitro substitution pattern, as other nitrobenzoate derivatives exhibit different biological profiles (e.g., hemoglobin oxidation kinetics vary among mono- and di-nitrobenzoates [1]).

Antimicrobial MRSA Tuberculosis

Functional Requirement for 2-Bromo Substituent in Chiral Stationary Phase (CSP) Synthesis

The 2-bromo substituent is critical for a mild, room-temperature nucleophilic substitution reaction with 3-aminopropyl groups on silanized silica gel, a key step in synthesizing π-acceptor chiral stationary phases (CSPs) for HPLC [1]. This synthetic utility is distinct from other halogenated analogs; for example, the 4-chloro-substituted analog is also used but may not offer the same reactivity profile under these specific ambient conditions [1]. The resulting CSPs enable the enantioseparation of π-donor compounds like amides and alkyl aryl carbinols [1].

Chiral Chromatography Enantioseparation CSP Synthesis

Acidity Profile (Predicted pKa) Differentiates Reactivity from Non-Halogenated Analogs

The presence of the ortho-bromine atom combined with the two meta-nitro groups significantly acidifies the carboxylic acid proton relative to the parent 3,5-dinitrobenzoic acid. The predicted pKa of 2-bromo-3,5-dinitrobenzoic acid is 1.44 ± 0.10 . While direct experimental pKa values for both compounds under identical conditions are not available for a head-to-head comparison, the value of 1.44 positions this compound as a much stronger acid than unsubstituted benzoic acid (pKa ~4.20 [1]), indicating a substantial shift in proton dissociation behavior that will impact solubility, salt formation, and reactivity in pH-dependent processes.

Physicochemical Property pKa Reactivity

Anti-inflammatory Potential: Inhibition of iNOS-Mediated Nitric Oxide Production

2-Bromo-3,5-dinitrobenzoic acid exhibits a measurable, though modest, inhibitory effect on inducible nitric oxide synthase (iNOS)-mediated nitric oxide (NO) production in a cellular model of inflammation. It demonstrated an IC50 value of 46.1 μM in LPS-stimulated mouse RAW 264.7 macrophages [1]. This provides a quantitative benchmark for this compound's anti-inflammatory potential in this specific assay, distinguishing it from other compounds in a screening library.

Inflammation iNOS Nitric Oxide

Validated Application Scenarios for 2-Bromo-3,5-dinitrobenzoic Acid (CAS 116529-60-3)


Synthesis of π-Acceptor Chiral Stationary Phases for Enantioselective HPLC

This compound is the requisite halogenated precursor for the established 'in-column' synthesis of π-acceptor chiral stationary phases (CSPs). Its 2-bromo group undergoes nucleophilic substitution by 3-aminopropyl silica gel under mild, ambient conditions to covalently link the chiral selector to the support . This method is used to create CSPs for the separation of π-donor compounds, such as amides and alkyl aryl carbinols .

Antimicrobial Activity Screening Against Drug-Resistant Bacteria

2-Bromo-3,5-dinitrobenzoic acid can be employed as a tool compound or a lead-like scaffold in antimicrobial drug discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its defined in vitro activity threshold (MIC of 1 μg/mL) provides a baseline for evaluating structural analogs and for inclusion in phenotypic screening panels .

Chemical Biology Probe for iNOS-Mediated Nitric Oxide Production

This compound can be utilized as a chemical probe in cellular models of inflammation to investigate the role of iNOS in nitric oxide (NO) production. Its reported IC50 of 46.1 μM in LPS-stimulated RAW 264.7 macrophages provides a quantitative measure of its effect, allowing researchers to benchmark the activity of more potent analogs or study the pathway's biology.

Functionalized Building Block for pH-Dependent Synthesis and Separation

With a predicted pKa of 1.44 , this compound serves as a strongly acidic aromatic building block. This property can be exploited in synthetic sequences that require selective deprotonation, or in the development of pH-dependent liquid-liquid extraction or solid-phase extraction (SPE) methods for its purification or isolation from complex reaction mixtures.

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